molecular formula C13H9N3O4 B2382639 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate CAS No. 433323-57-0

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate

Cat. No.: B2382639
CAS No.: 433323-57-0
M. Wt: 271.232
InChI Key: YPERNVZXPUFLKY-UHFFFAOYSA-N
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Description

(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate is a heterocyclic compound featuring a benzotriazinone core fused with a furan-2-carboxylate ester via a methyl linker. The furan-2-carboxylate group introduces ester functionality, which may enhance lipophilicity and influence biological activity or chemical reactivity. This compound’s synthesis likely involves diazotization and esterification steps, analogous to related benzotriazinone derivatives .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4/c17-12-9-4-1-2-5-10(9)14-15-16(12)8-20-13(18)11-6-3-7-19-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPERNVZXPUFLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate typically involves the following steps:

    Formation of the Triazinone Ring: The triazinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as aminobenzonitrile and hydrazine derivatives.

    Attachment of the Furan Carboxylate Group: The furan carboxylate group is introduced via esterification or amidation reactions using furan-2-carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the triazinone or furan rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the triazinone nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the furan or triazinone rings.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential antitumor and antimicrobial properties. Research indicates that derivatives of triazine compounds often exhibit significant biological activities:

Activity TypeDescription
Antitumor Activity Compounds similar to (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties The compound's structure suggests potential efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.

Recent studies have focused on synthesizing derivatives of this compound to enhance its bioactivity. For example, compounds that incorporate additional functional groups have demonstrated improved potency against specific cancer cell lines and bacterial strains .

Agrochemicals

In the field of agrochemicals, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate is being investigated for use as a pesticide and herbicide . Its unique chemical structure may provide advantages in targeting specific pests while minimizing environmental impact. Studies suggest that triazine-based compounds can disrupt metabolic pathways in pests, leading to effective pest control without harming beneficial organisms.

Materials Science

The compound's potential applications extend into materials science, particularly in the development of functional materials . Its ability to form stable complexes with metal ions opens avenues for creating new materials with specific electronic or optical properties. Research is ongoing to explore its use in creating sensors or catalysts that leverage its unique chemical characteristics .

Case Studies

Several case studies highlight the effectiveness of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate derivatives:

  • Antitumor Efficacy Study : A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against human breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Activity Evaluation : In another study, derivatives were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby affecting downstream signaling pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues

2.1.1. N-Alkyl/Phenyl-4-(4-Oxobenzo-triazin-3-yl)butanamides (14a–14n) These compounds, described in , share the benzotriazinone core but differ in substituents. Instead of a methyl-furan ester, they feature a butanamide group linked to alkyl or aryl amines (Table 1). For example:

  • 14a : N-Ethyl-4-(4-oxobenzo-triazin-3-yl)butanamide
  • 14n : N-Phenyl-4-(4-oxobenzo-triazin-3-yl)butanamide

Key Differences :

  • Linker Length : The methyl linker in the target compound is shorter than the butanamide chain in 14a–14n, which may affect conformational flexibility and target binding .

2.1.2. Sulfonate-Based Benzotriazinones (SPDOP, SMDOP) SPDOP (4-oxobenzo-triazin-3-yl benzenesulfonate) and SMDOP (4-oxobenzo-triazin-3-yl methanesulfonate) are coupling reagents used in amide bond formation . Unlike the target compound, these derivatives feature sulfonate leaving groups instead of a furan ester.

Key Differences :

  • Reactivity : Sulfonate groups in SPDOP/SMDOP enhance electrophilicity, facilitating nucleophilic substitution in coupling reactions. The furan ester in the target compound may exhibit different reactivity, favoring hydrolysis or transesterification.
  • Applications : SPDOP/SMDOP are specialized for peptide synthesis, whereas the furan ester could have broader utility in medicinal chemistry or materials science.

2.1.3. Furan Carboxylate Derivatives (95a–95e, 97a–97e) describes methyl esters of furan carboxamides, such as methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a). These compounds share the furan-2-carboxylate motif but lack the benzotriazinone core.

Key Differences :

  • Functional Groups : The carboxamide in 95a–95e vs. the ester in the target compound alters hydrogen-bonding capacity and metabolic stability .

Target Compound :

  • Reactivity: The benzotriazinone acts as a leaving group, enabling nucleophilic displacement at the methyl position. The furan ester may undergo hydrolysis to a carboxylic acid under basic conditions.
  • Applications: Potential as a prodrug (ester hydrolysis in vivo) or intermediate in heterocyclic chemistry.

14a–14n :

  • Reactivity : The carboxamide group participates in hydrogen bonding, making these compounds candidates for enzyme inhibition (e.g., alp inhibitors) .
  • Applications: Investigated for pharmacological activity due to structural similarity to known bioactive molecules.

SPDOP/SMDOP :

  • Reactivity : High electrophilicity facilitates peptide coupling without racemization.
  • Applications : Specialized reagents in peptide synthesis .

Biological Activity

Introduction

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate is a complex organic molecule that has garnered significant attention in medicinal chemistry due to its potential biological activities. Characterized by a unique structure that includes a triazinone core and a furan-2-carboxylate moiety, this compound exhibits diverse pharmacological properties. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H9N3O4
  • Molecular Weight : 273.23 g/mol
  • Structural Features : The triazinone core is known for its stability and ability to interact with various biological targets due to its electron-rich nature.

Biological Activity Overview

Research indicates that compounds similar to (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate exhibit various biological activities including:

  • Anticancer Properties : Triazine derivatives have been shown to inhibit cancer cell proliferation.
  • Antimicrobial Activity : The presence of the furan moiety may enhance antimicrobial properties.
  • Neuroprotective Effects : Some derivatives have demonstrated potential in protecting neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionNotable Compounds
AnticancerInhibition of cell proliferationTriazine derivatives
AntimicrobialDisruption of microbial cell wallsFuran derivatives
NeuroprotectiveReduction of oxidative stressAChE inhibitors

Anticancer Activity

A study focused on the synthesis and evaluation of novel triazinone derivatives found that compounds with structural similarities to (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Studies

In vitro studies have demonstrated that derivatives containing the furan moiety possess notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve interference with bacterial cell wall synthesis, leading to cell lysis .

Neuroprotective Effects

Research has indicated that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. For instance, compounds similar to (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate showed promising results in enhancing acetylcholine levels in neuronal cultures, suggesting potential applications in neuroprotection .

The biological activity of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes such as AChE and butyrylcholinesterase (BuChE), affecting cholinergic signaling pathways.
    • Kinetic Studies : Kinetic analysis revealed mixed-type inhibition for AChE, with docking studies confirming interactions at both the catalytic site and peripheral anionic site .
  • Oxidative Stress Reduction : The compound's ability to scavenge free radicals contributes to its neuroprotective effects by mitigating oxidative damage in neuronal cells .

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